(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

説明

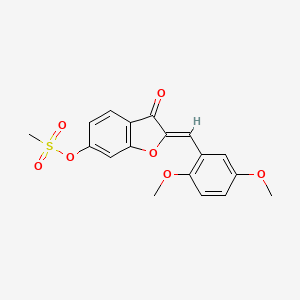

(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate (CAS: 858761-96-3) is a benzofuran-derived compound with a molecular formula of C₁₈H₁₆O₇S and a molecular weight of 376.38 g/mol . Its structure features:

- A benzofuran-3(2H)-one core.

- A (Z)-configured 2,5-dimethoxybenzylidene substituent at the C2 position.

- A methanesulfonate ester group at the C6 position.

This compound belongs to the aurone family, known for their biological activities, particularly in cancer therapeutics . The methanesulfonate group enhances solubility and may influence metabolic stability compared to other derivatives.

特性

IUPAC Name |

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-22-12-5-7-15(23-2)11(8-12)9-17-18(19)14-6-4-13(10-16(14)24-17)25-26(3,20)21/h4-10H,1-3H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNXDFZZYDXMTC-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran core, a methanesulfonate group, and a dimethoxybenzylidene moiety. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C22H23NO6S |

| IUPAC Name | This compound |

| Molecular Weight | 401.48 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering physiological responses.

- Receptor Binding : Its structural features allow it to interact with various receptors, potentially modulating their activity.

- Antioxidant Activity : The methoxy groups are known to enhance antioxidant properties, helping to scavenge free radicals.

- Antimicrobial Effects : Similar compounds have shown efficacy against bacterial and fungal strains.

Biological Activities

Research has indicated that this compound exhibits diverse biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms. For instance:

- Case Study 1 : A study on benzofuran derivatives demonstrated that compounds with similar structures inhibited the growth of breast cancer cells by inducing apoptosis (programmed cell death) .

Antioxidant Properties

The antioxidant potential is significant due to the presence of methoxy groups:

- Case Study 2 : Research showed that compounds with methoxy substitutions effectively reduced oxidative stress in cellular models .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

- Case Study 3 : In vitro studies indicated that related benzofuran derivatives exhibited effective antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Biological Activity |

|---|---|

| (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo... | Anticancer and antioxidant |

| (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo... | Antimicrobial and anti-inflammatory |

| (Z)-2-(2-methoxybenzylidene)-3-oxo... | Moderate anticancer activity |

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below highlights critical differences between the target compound and its analogs:

Key Observations:

Compared to the acetoxy analog , the methanesulfonate may confer better metabolic stability due to its resistance to esterase cleavage.

Biological Activity: Aurones 5a and 5b exhibit potent antiproliferative activity via tubulin inhibition at the colchicine-binding site, with in vivo efficacy in xenograft models .

Stereochemical Considerations :

Pharmacokinetic and Toxicity Profiles

- The methanesulfonate group in the target compound may reduce off-target interactions compared to 5b ’s dichlorobenzyl group, which could pose metabolic challenges.

Computational and Experimental Data

- Molecular Docking : Aurone 5a binds to tubulin’s colchicine site via hydrophobic interactions and hydrogen bonding . The target compound’s methanesulfonate may enhance polar interactions, though this requires validation.

- Solubility : The methanesulfonate group likely improves aqueous solubility over the lipophilic acetonitrile (5a) or pyridine (5b) substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。